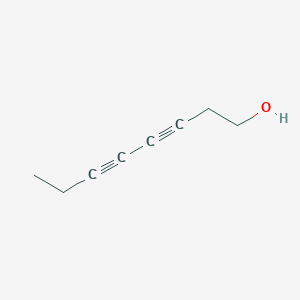
Octa-3,5-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-3,5-diyn-1-OL: is an organic compound with the molecular formula C8H10O . It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) attached to the first carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-diyn-1-OL typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: Octa-3,5-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: Octa-3,5-diyn-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving hydroxylation and oxidation reactions.
Medicine: The compound’s reactivity makes it a potential candidate for drug development, particularly in designing molecules with specific functional groups that can interact with biological targets.
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Octa-3,5-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like oxidation, reduction, and substitution. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
2,3-Octadiene-5,7-diyn-1-OL: Similar structure with two triple bonds and a hydroxyl group.
Hexa-1,3,5-triyne: Contains three triple bonds but lacks a hydroxyl group.
But-2-yne-1,4-diol: Contains two triple bonds and two hydroxyl groups.
Uniqueness: Octa-3,5-diyn-1-OL is unique due to its specific arrangement of triple bonds and a single hydroxyl group. This structure provides distinct reactivity patterns compared to other similar compounds, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
10160-11-9 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-3,5-diyn-1-ol |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,7-8H2,1H3 |
InChI Key |
YFBFKTPUNNZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
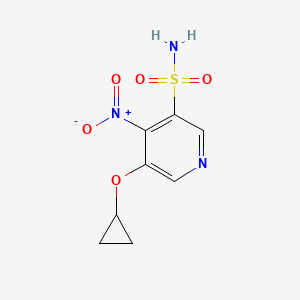
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
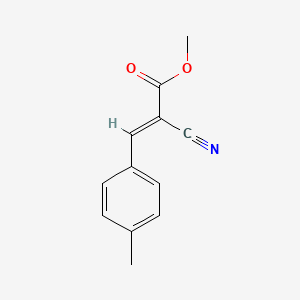

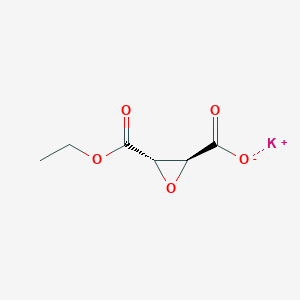
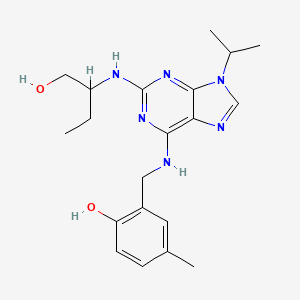

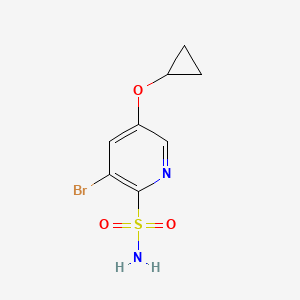
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
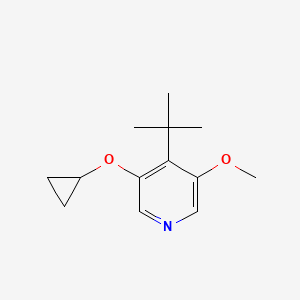
![4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)

![2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14806768.png)
